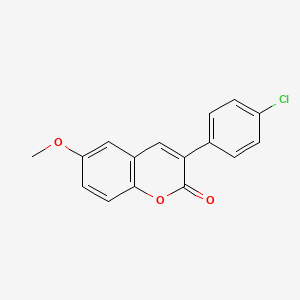

3-(4'-Chlorophenyl)-6-methoxycoumarin

Description

Significance of the Coumarin (B35378) Scaffold in Modern Chemical and Biological Sciences

Coumarins, identified as benzopyrones, are a class of compounds that are not only widespread in nature but also hold a significant position in the fields of chemical and biological sciences. Their unique and versatile scaffold is a key reason for their prominence. This structural framework allows for a wide array of chemical modifications, leading to a vast library of derivatives with diverse pharmacological activities.

The biological significance of the coumarin scaffold is vast, with derivatives exhibiting properties such as:

Anticancer activity: Many coumarin derivatives have been investigated for their potential to inhibit the growth of various cancer cell lines. For instance, some coumarins have shown cytostatic effects on human cancer cell lines, including those for leukemia, breast, lung, and kidney cancer preprints.org.

Antioxidant properties: The coumarin nucleus is a target for research into new antioxidant agents. Studies have shown that substitutions, such as hydroxyl groups, can impart significant free-radical scavenging capabilities opensciencepublications.comnih.govresearchgate.net.

Enzyme inhibition: Substituted coumarins have been designed as inhibitors for various enzymes, playing a role in the treatment of neurodegenerative diseases.

The versatility of the coumarin scaffold also extends to its use in non-medical applications, such as in the development of fluorescent probes and dyes.

Rationale for Investigating Substituted Coumarins: Focus on 3-Aryl and 6-Methoxy Analogues

The investigation of substituted coumarins is driven by the goal of enhancing or tailoring the biological activity of the parent molecule. The specific placement and nature of these substituents can profoundly influence the compound's efficacy and selectivity.

3-Aryl Substitution: The introduction of an aryl group at the 3-position of the coumarin ring has been a particularly fruitful area of research. This modification has been shown to be a significant factor in the antioxidant activity of these compounds opensciencepublications.com. The presence of a phenyl group at this position is a key structural feature for this activity opensciencepublications.com. Furthermore, 3-arylcoumarins have been identified as having potential applications in the treatment of neurodegenerative conditions like Alzheimer's disease nih.govnih.gov. The nature of the substituent on this aryl ring also plays a crucial role. For example, the presence of a halogen atom, such as chlorine, on the phenyl ring can influence the anti-tumor effects of the compound sdiarticle3.com.

6-Methoxy Substitution: The methoxy (B1213986) group is another common substituent explored in coumarin chemistry. Its presence and position on the coumarin's benzopyrone ring can modulate the molecule's biological effects. For instance, a methoxy group at various positions is a feature in coumarins investigated for anticancer properties nih.govmdpi.commdpi.com. Computational studies on 3-aryl-4-hydroxycoumarins have indicated that an electron-donating group, like a methoxy group on the phenyl ring, can decrease the bond dissociation energy, which is related to better antioxidant activity opensciencepublications.com. While this study focused on the phenyl ring, it highlights the electronic influence of such groups. The presence of a chlorine atom at the 6-position has been shown to significantly increase antioxidant activity in 3-phenyl-4-hydroxycoumarins, suggesting that substitutions on the main coumarin skeleton are critical opensciencepublications.com.

The combination of a 4'-chlorophenyl group at the 3-position and a methoxy group at the 6-position in 3-(4'-Chlorophenyl)-6-methoxycoumarin is therefore a logical design choice, aiming to combine the known benefits of 3-aryl substitution with the modulating effects of a 6-methoxy group.

Overview of Research Trajectories for Coumarin Derivatives

Research into coumarin derivatives is following several key trajectories, largely dictated by their wide range of biological activities. A significant area of focus is in anticancer drug discovery . Researchers are synthesizing and evaluating novel coumarin derivatives for their efficacy against various cancer cell lines and their mechanisms of action, such as inducing apoptosis or arresting the cell cycle nih.gov.

Another major research avenue is the development of neuroprotective agents . Coumarin derivatives are being investigated for their potential to inhibit enzymes associated with neurodegenerative diseases and for their antioxidant properties that can combat oxidative stress in the brain nih.govnih.govuniroma1.it.

The antioxidant potential of coumarins continues to be a subject of intense study nih.govresearchgate.netuniroma1.it. Research is focused on understanding the structure-activity relationships that govern their ability to scavenge free radicals, with the aim of developing compounds that can mitigate oxidative damage in various disease states.

Furthermore, the synthesis of coumarin-based hybrid molecules , where the coumarin scaffold is combined with other pharmacologically active moieties, is a growing trend. This approach aims to create multifunctional molecules with enhanced therapeutic potential arkat-usa.orgmdpi.com.

The tables below provide a summary of the biological activities observed in various substituted coumarin derivatives, offering a contextual framework for the potential areas of investigation for this compound.

Table 1: Biological Activities of Selected 3-Arylcoumarin Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Key Findings |

|---|---|---|

| 3-Aryl-4-hydroxycoumarins | Antioxidant | Phenyl group at position 3 and hydroxyl at C4 are important for activity. opensciencepublications.com |

| 3-(4-aminophenyl)-coumarin derivatives | Anti-Alzheimer's Disease | Some derivatives showed selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov |

| 3-Arylcoumarins | Antiviral | Some derivatives showed activity against Herpes Simplex Virus 1 (HSV-1). mdpi.com |

| 3-Arylcoumarins | Antileishmanial | Generally weak activity was observed for the tested compounds. mdpi.com |

Table 2: Biological Activities of Selected Methoxy-Substituted Coumarin Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Key Findings |

|---|---|---|

| 6-chloro-4-(methoxyphenyl) coumarin | Anticancer | Showed broad-spectrum anticancer activity and induced G2-M phase arrest and apoptosis. nih.gov |

| 3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-methoxycoumarin | Anti-Breast Cancer | Investigated as a novel hybrid coumarin derivative. mdpi.com |

| 7-Methoxycoumarin-3-carboxylic acid ester derivative | Fluorescent Prodrug | Used as a fluorescent, cell-cleavable protecting group for a phosphonate. researchgate.net |

| 3-Arylcoumarins with methoxy groups | Antioxidant | Methoxy groups on the 3-phenyl ring can enhance antioxidant activity. opensciencepublications.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNDSVHCSBDUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of 3 4 Chlorophenyl 6 Methoxycoumarin and Analogous Structures

Established Synthetic Pathways for Coumarin (B35378) Core Formation

The construction of the fundamental coumarin bicyclic system can be achieved through several well-established condensation reactions. researchgate.net Among the most prominent are the Knoevenagel and Pechmann condensations, which offer versatile routes from readily available starting materials. benthamdirect.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of coumarin synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. nih.govwikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or its salts. nih.govrsc.org The active methylene component can vary, including options like malonic acid, ethyl acetoacetate, or cyanoacetic acid, which influences the substituent at the C3 position. nih.govwikipedia.org

The general mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) yield the coumarin ring. wikipedia.org Researchers have developed numerous variations to improve yields and reaction conditions, such as using different catalysts like potassium carbonate or employing microwave irradiation to accelerate the process. nih.govrsc.org For the synthesis of 3-substituted coumarins, the choice of the active methylene compound is crucial. slideshare.net

Pechmann Condensation Methodologies

The Pechmann condensation provides an alternative and widely used route to coumarins, particularly for 4-substituted derivatives. derpharmachemica.com This method involves the reaction of a phenol (B47542) with a β-ketoester in the presence of a strong acid catalyst. organic-chemistry.orgresearchgate.net Common catalysts include concentrated sulfuric acid, Lewis acids like aluminum chloride, or solid acid catalysts for greener approaches. organic-chemistry.orgnih.govbohrium.com

The reaction mechanism begins with the acid-catalyzed formation of an ester via transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich phenol ring (an intramolecular Friedel-Crafts acylation). A final dehydration step forms the coumarin nucleus. organic-chemistry.org While highly effective, the Pechmann reaction can be limited in its application with certain substituted phenols and may require harsh conditions. derpharmachemica.comnih.gov

| Feature | Knoevenagel Condensation | Pechmann Condensation |

| Starting Materials | Salicylaldehydes & Active Methylene Compounds | Phenols & β-Ketoesters |

| Typical Catalysts | Weak bases (e.g., piperidine) | Strong acids (e.g., H₂SO₄, AlCl₃) |

| Primary Substitution | C3 position | C4 position |

| Key Bond Formation | C=C bond formation followed by lactonization | Intramolecular acylation followed by dehydration |

Targeted Functionalization at the C3 and C6 Positions

To synthesize a specific molecule like 3-(4'-Chlorophenyl)-6-methoxycoumarin, precise control over the introduction of substituents at the C3 and C6 positions is essential. This is typically achieved by selecting appropriately functionalized starting materials for the core condensation reaction.

Introduction of Aryl Substituents at C3

The introduction of an aryl group at the C3 position is a key step in synthesizing 3-arylcoumarins. tandfonline.com Several synthetic methodologies are available for this purpose:

Perkin Reaction: This is one of the most direct methods for preparing 3-arylcoumarins. nih.gov It involves the condensation of a salicylaldehyde with a phenylacetic acid derivative in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as triethylamine. nih.govunica.it For the target compound, this would involve reacting 4-methoxysalicylaldehyde with 4-chlorophenylacetic acid.

Suzuki Cross-Coupling: A powerful modern technique involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. nih.gov This approach starts with a 3-halocoumarin (e.g., 3-bromocoumarin or 3-chlorocoumarin), which is then coupled with an arylboronic acid (e.g., 4-chlorophenylboronic acid) to form the C3-aryl bond in high yields. nih.gov

Reaction with Phenylacetyl Chlorides: An alternative one-pot method utilizes the reaction of salicylaldehydes with phenylacetyl chlorides in the presence of a base like potassium carbonate, often accelerated by ultrasound irradiation. scirp.org

| Method | Reactants | Catalyst/Reagent | Key Advantage |

| Perkin Reaction | Salicylaldehyde, Phenylacetic acid | Acetic anhydride, Triethylamine | Direct, classical method nih.gov |

| Suzuki Coupling | 3-Halocoumarin, Arylboronic acid | Palladium complex (e.g., Pd(OAc)₂) | High yield, broad substrate scope nih.gov |

| Ultrasound Method | Salicylaldehyde, Phenylacetyl chloride | K₂CO₃, THF | Rapid, green chemistry approach scirp.org |

Incorporation of Alkoxy Moieties at C6

The methoxy (B1213986) group at the C6 position of the coumarin ring is most commonly introduced by starting the synthesis with a phenol or salicylaldehyde that already bears this substituent at the appropriate position. For this compound, the logical precursor for either a Knoevenagel or Perkin-type reaction would be 4-methoxysalicylaldehyde (2-hydroxy-4-methoxybenzaldehyde).

Alternatively, a 6-hydroxycoumarin (B196160) can be synthesized first, followed by etherification. For instance, 6-hydroxy-4-methylcoumarin (B191455) can be prepared via a Pechmann condensation using hydroquinone (B1673460) and ethyl acetoacetate. figshare.comresearchgate.net The resulting hydroxyl group can then be alkylated with an alkyl halide (e.g., methyl iodide) in the presence of a base to yield the desired 6-methoxycoumarin (B106445) derivative. figshare.com This two-step approach offers flexibility for creating a variety of 6-alkoxy derivatives.

| Precursor Strategy | Reaction Example | Resulting Intermediate/Product |

| Direct (Pre-functionalized) | 4-Methoxysalicylaldehyde + 4-Chlorophenylacetic acid | This compound |

| Post-functionalization | Hydroquinone + Ethyl Acetoacetate → 6-Hydroxy-4-methylcoumarin | 6-Hydroxy-4-methylcoumarin |

| Alkylation Step | 6-Hydroxy-4-methylcoumarin + Methyl Iodide | 6-Methoxy-4-methylcoumarin figshare.com |

Advanced Synthetic Techniques for Coumarin Derivatives

In addition to classical methods, modern organic synthesis has introduced advanced techniques that offer significant advantages, such as reduced reaction times, improved yields, and more environmentally friendly conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to both Knoevenagel and Pechmann condensations. nih.govderpharmachemica.comresearchgate.net This technique often leads to a dramatic reduction in reaction time from hours to minutes and can enable solvent-free reactions, aligning with the principles of green chemistry. rsc.orgkjscollege.com

Ultrasound-Assisted Synthesis: Sonication is another energy source used to promote coumarin synthesis. researchgate.net The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates, as demonstrated in the one-pot synthesis of 3-aryl coumarins. scirp.orgkjscollege.com

Transition-Metal Catalysis: Beyond Suzuki coupling, other transition-metal-catalyzed reactions have been developed. For example, palladium-catalyzed carbonylative cyclization of substrates like salicylaldehyde with benzyl (B1604629) chloride can produce 3-arylcoumarins, using a carbon monoxide source to build the lactone ring. nih.gov Rhodium-catalyzed annulations have also been reported. tandfonline.com

Green Chemistry Approaches: There is a growing emphasis on sustainable synthesis. This includes the use of ionic liquids or deep eutectic solvents as recyclable reaction media, employing solid acid or base catalysts to simplify product purification, and performing reactions under solvent-free conditions. researchgate.netnih.govkjscollege.com

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid compound. The goal is to create a molecule with an enhanced affinity for a target, improved activity, or a novel mechanism of action. In the context of 3-arylcoumarins, this involves linking the coumarin core to another biologically active moiety.

For instance, researchers have designed and synthesized coumarin-stilbene hybrid compounds, leveraging the known biological activities of both scaffolds. nih.gov Another approach involves creating hybrids that incorporate the structural features of known inhibitors of specific biological targets. An example is the design of 3-arylcoumarin derivatives that contain structural elements of Hsp90 (90 kDa heat shock protein) inhibitors like KU-398 and silybin. nih.gov This strategy aims to graft the inhibitory properties of these molecules onto the coumarin framework, potentially leading to new therapeutic agents. nih.gov The connection between the two molecular entities is often achieved using stable linkers, such as the 1,2,3-triazole ring, which can be readily formed via "click chemistry".

Catalyst-Assisted Synthesis (e.g., Palladium-Catalyzed Cross-Couplings)

Palladium-catalyzed cross-coupling reactions have become powerful and indispensable tools for forming carbon-carbon bonds in modern organic synthesis. researchgate.net These methods offer a direct and efficient route to 3-arylcoumarins, often overcoming the limitations of classical condensation reactions, such as harsh conditions or limited substrate scope. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netmasterorganicchemistry.com For the synthesis of compounds like this compound, this could involve coupling a 3-halocoumarin (e.g., 3-bromo- (B131339) or 3-chlorocoumarin) with 4-chlorophenylboronic acid. researchgate.net This reaction has been shown to be highly effective for creating a diverse library of 3-arylcoumarins. researchgate.networktribe.com The general reaction is noted for its tolerance of a wide range of functional groups and its relatively mild reaction conditions. masterorganicchemistry.com

The Heck reaction is another key palladium-catalyzed method that forms a C-C bond between an aryl halide and an alkene. masterorganicchemistry.com In the context of coumarin synthesis, this could be adapted to introduce the aryl group at the 3-position. These catalytic methods provide a versatile platform for synthesizing not only the parent 3-arylcoumarin structures but also for introducing a wide variety of substituents on the aryl ring, facilitating structure-activity relationship studies. nih.govnih.gov

Green Chemistry Approaches in Coumarin Synthesis

In recent decades, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. eurekalert.org These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. eurekalert.orgiajesm.in The synthesis of coumarins has been a fertile ground for the application of these principles. eurekaselect.com

Several green techniques have been successfully used for classical coumarin syntheses like the Pechmann and Knoevenagel condensations: eurekalert.orgeurekaselect.com

Microwave and Ultrasound Irradiation : These energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. eurekaselect.comscirp.orgscilit.com

Solvent-Free Synthesis : Conducting reactions without a solvent (or in the solid state) minimizes the use and disposal of often-toxic organic solvents. eurekaselect.comiiste.org This approach, known as mechanosynthesis when grinding is involved, is a cornerstone of green chemistry. eurekaselect.com

Use of Greener Catalysts and Media : Traditional acid catalysts like sulfuric acid are often used in excess and generate significant waste. iiste.org Green alternatives include solid acid catalysts, cation exchange resins, and biodegradable catalysts. iiste.org For example, tamarind juice, a natural and renewable resource, has been successfully employed as a biocatalyst for the Pechmann condensation. ijisrt.com Ionic liquids and deep eutectic solvents are also explored as environmentally benign reaction media. eurekalert.orgeurekaselect.com

These methods not only reduce the environmental footprint of coumarin synthesis but can also enhance reaction performance in terms of yield, purity, and ease of work-up. eurekalert.org

Comprehensive Characterization of Synthesized Coumarin Compounds

The unambiguous identification and structural confirmation of newly synthesized compounds like this compound rely on a combination of modern spectroscopic techniques.

Spectroscopic Confirmation: Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For a 3-arylcoumarin, the most characteristic absorption band is the strong stretching vibration (ν) of the lactone carbonyl group (C=O), which typically appears in the range of 1700-1750 cm⁻¹. Other expected signals would include C=C stretching for the aromatic rings and the pyrone ring, and C-O stretching vibrations for the ether and ester functionalities.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₁₆H₁₁ClO₃), the expected molecular ion peak [M]⁺ would correspond to a mass of approximately 286.04 g/mol , with a characteristic isotopic pattern [M+2]⁺ due to the presence of the chlorine-37 isotope.

| Technique | Expected Data for this compound |

| IR (Infrared) | Lactone C=O stretch: ~1700-1750 cm⁻¹Aromatic C=C stretch: ~1600-1450 cm⁻¹C-O (ether/ester) stretch: ~1300-1000 cm⁻¹C-Cl stretch: ~800-600 cm⁻¹ |

| MS (Mass Spec.) | Molecular Ion [M]⁺: m/z ≈ 286 (for ³⁵Cl), m/z ≈ 288 (for ³⁷Cl)Fragmentation patterns would involve loss of CO, OCH₃, and Cl radicals. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR provides information about the chemical environment and connectivity of protons. For this compound, one would expect to see distinct signals for each unique proton. The proton at the 4-position of the coumarin ring (H-4) is typically a singlet in the downfield region (~7.8-8.0 ppm). nih.gov The protons on the methoxy group would appear as a sharp singlet at around 3.8-4.0 ppm. The aromatic protons on both the coumarin and the chlorophenyl rings would appear as a series of doublets and multiplets between ~7.0 and 7.6 ppm.

¹³C NMR provides information about the carbon skeleton. The spectrum would show 16 distinct signals for each carbon atom. The lactone carbonyl carbon (C-2) is highly deshielded and appears far downfield (~160 ppm). nih.gov The carbon of the methoxy group would be found around 55-56 ppm. rsc.org Aromatic and olefinic carbons would resonate in the range of ~100-155 ppm.

| Spectroscopy | Nucleus | Expected Chemical Shift (δ ppm) | Key Signals for this compound |

| ¹H NMR | H-4 | ~7.8-8.0 | Singlet |

| Aromatic H's | ~7.0-7.6 | Doublets and multiplets | |

| -OCH₃ | ~3.8-4.0 | Singlet (3H) | |

| ¹³C NMR | C-2 (C=O) | ~160-161 | Lactone carbonyl |

| Aromatic/Olefinic C's | ~100-155 | Multiple signals for C-3, C-4, C-4a, etc. | |

| -OCH₃ | ~55-56 | Methoxy carbon |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength and is used to study its electronic transitions. Coumarin derivatives are known for their photophysical properties and are often fluorescent. researchgate.netnih.gov The extended π-conjugated system of this compound, which includes the coumarin nucleus and the chlorophenyl ring, allows it to absorb light in the UV or near-visible region.

The absorption spectrum is characterized by one or more absorption maxima (λmax). The position and intensity of these bands are influenced by the specific substitution pattern on the coumarin ring and the solvent used for the measurement. researchgate.net For 3-phenylcoumarins, absorption maxima are typically observed in the range of 300-360 nm. mdpi.com The introduction of the electron-donating methoxy group at the 6-position and the chlorophenyl group at the 3-position would influence the electronic structure and thus the precise λmax value.

Detailed Spectroscopic and Photophysical Characterization of 3 4 Chlorophenyl 6 Methoxycoumarin Derivatives

Absorption and Emission Spectroscopy Investigations

The interaction of 3-(4'-Chlorophenyl)-6-methoxycoumarin with light is defined by its absorption and emission spectra. The core structure involves a 6-methoxy group, which acts as an electron-donating group (EDG), and a 3-(4'-chlorophenyl) group, which is part of the π-conjugated system and acts as an electron-accepting moiety. This donor-π-acceptor (D-π-A) arrangement is fundamental to its photophysical behavior.

The electronic absorption spectra of coumarin (B35378) derivatives are dictated by π-π* electronic transitions. For 3-phenylcoumarins, the position of the absorption maximum (λmax) is influenced by the nature and position of substituents on both the coumarin ring and the phenyl ring. The 6-methoxy group, being an electron-donating group, generally causes a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent coumarin.

Similarly, the fluorescence emission maximum is sensitive to the substitution pattern. The emission from these molecules typically originates from the first excited singlet state (S1) to the ground state (S0). Data for structurally related methoxycoumarin derivatives show absorption maxima typically in the range of 340-360 nm and emission maxima from 400 nm to over 500 nm, depending on the specific substitution and solvent. researchgate.netpharm.or.jp For instance, related 6-aryl coumarin derivatives exhibit absorption peaks that can be modulated by the nature of the aryl group. nih.gov

Table 1: Representative Photophysical Data for Substituted Coumarins Note: This table contains data for structurally related coumarin derivatives to illustrate typical values.

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |

|---|---|---|---|

| 6-Methoxy Coumarin Derivative | ~344 | - | Not Specified |

| 3-Acetyl-6,7-dimethoxycoumarin | - | 482 | Not Specified |

| 6-(4-Methoxyphenyl) Coumarin Derivative | - | ~475 | Chloroform |

The photophysical properties of this compound are strongly influenced by an Intramolecular Charge Transfer (ICT) mechanism. nih.gov Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating 6-methoxy group and the coumarin ring system towards the electron-accepting phenyl group at the 3-position. pharm.or.jp This charge transfer results in an excited state that has a much larger dipole moment than the ground state. researchgate.net

This ICT character is responsible for the sensitivity of the compound's fluorescence to its environment. The efficiency of the ICT process can be modulated by the electronic nature of the substituents. The presence of the electron-donating methoxy (B1213986) group at the 6-position enhances this charge separation, generating an emissive ICT state. researchgate.netresearchgate.net In many coumarin dyes, the fluorescence originates from a planar ICT state. nih.gov However, in some cases, the molecule can relax from this state into a non-fluorescent "twisted" intramolecular charge transfer (TICT) state, which can quench fluorescence, particularly in polar solvents. nih.gov

A direct consequence of the significant structural and electronic rearrangement upon excitation due to ICT is a large Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. nih.gov Coumarin derivatives are well-known for their characteristically large Stokes shifts, which is a desirable property for applications in fluorescence imaging and sensing as it allows for effective separation of excitation and emission signals. nih.govnih.gov

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also critically dependent on the molecular structure and the surrounding medium. For coumarins, the quantum yield is influenced by the balance between radiative (fluorescence) and non-radiative decay pathways from the excited state. udd.cl The arrangement of an electron-donating group at the C6-position and an electron-withdrawing group at the C3-position on the coumarin ring is a structural feature that contributes to enhanced fluorescence. pharm.or.jp However, non-radiative pathways, such as the formation of a TICT state, can significantly reduce the quantum yield in certain environments. nih.govinstras.com

Table 2: Stokes Shifts and Quantum Yields for Representative Coumarin Derivatives Note: This table contains data for structurally related coumarin derivatives to illustrate typical values.

| Compound | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |

|---|---|---|---|

| 3-Acetyl-6,7-dimethoxycoumarin | - | 0.52 | Not Specified |

| 6-Aryl Coumarin Derivatives | Large | Moderate to High | Chloroform |

Environmental Effects on Photophysical Properties

The ICT character of this compound makes its photophysical properties highly sensitive to the surrounding environment, such as solvent polarity and pH.

Coumarin derivatives with ICT characteristics typically exhibit strong solvatochromism, which is a pronounced shift in their absorption or (more commonly) emission spectra with a change in solvent polarity. nih.gov As the polarity of the solvent increases, the highly polar excited ICT state is stabilized to a greater extent than the less polar ground state. researchgate.netrsc.org This differential stabilization leads to a lowering of the energy gap for emission, resulting in a bathochromic (red) shift of the fluorescence spectrum in more polar solvents. instras.comrsc.org

This behavior can often be described by the Lippert-Mataga equation, which correlates the Stokes shift with a solvent polarity function that depends on the solvent's dielectric constant and refractive index. nih.govnih.gov Studies on various coumarin dyes have shown that photophysical parameters like fluorescence quantum yield, lifetime, and Stokes' shift often follow linear correlations with the Lippert-Mataga solvent polarity parameter, although deviations can occur in nonpolar or highly polar protic solvents. nih.govnih.gov These deviations can sometimes be attributed to specific solute-solvent interactions or changes in the molecular geometry in different solvents. instras.comnih.gov

The absorption and fluorescence properties of coumarin derivatives can also be responsive to changes in pH, a phenomenon known as acidochromism. While the methoxy and chlorophenyl groups are not readily ionizable, the carbonyl oxygen of the coumarin lactone ring can be protonated in strongly acidic conditions. researchgate.net This protonation alters the electronic distribution within the molecule, modifying the ICT process and consequently shifting the absorption and emission spectra. nih.govresearchgate.net

Interactions with Metal Ions and Quenching Mechanisms

Coumarin derivatives are well-recognized for their interactions with various metal ions, a property that significantly influences their fluorescence characteristics and forms the basis for their application as fluorescent sensors. The interaction between a coumarin derivative and a metal ion can lead to either an enhancement ("turn-on") or a reduction ("turn-off") of its fluorescence intensity through several mechanisms, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET).

The fluorescence of coumarin dyes can be significantly influenced by the presence of metal ions such as Fe³⁺ and Al³⁺, often resulting in a reduction or quenching of fluorescence. unica.it This quenching can occur through dynamic processes, which involve the interaction and energy transfer between the fluorophore and the quencher during the excited state, or static processes, where a non-fluorescent complex is formed in the ground state.

One common mechanism of fluorescence quenching is dynamic quenching, which can be described by the Stern-Volmer equation. In this process, the excited fluorophore collides with a quencher molecule (in this case, a metal ion or another species), leading to non-radiative de-excitation back to the ground state. Studies on various coumarin derivatives have shown that their fluorescence can be effectively quenched by stable free radicals like 4-hydroxy-TEMPO through a diffusion-limited, dynamic quenching mechanism. nih.gov This type of quenching is characterized by a linear relationship in the Stern-Volmer plots and is dependent on the concentration of the quencher. nih.gov

The specific interaction of this compound with metal ions would be dictated by the electron-donating and -withdrawing nature of its substituents and the potential for the metal ion to coordinate with the coumarin core or its functional groups. The methoxy group at the 6-position and the chlorophenyl group at the 3-position will modulate the electron density of the coumarin ring system, thereby influencing its binding affinity and selectivity towards different metal ions. For instance, paramagnetic metal ions are known to quench the fluorescence of chelators, leading to a "turn-off" sensing mechanism. nih.gov

Table 1: Quenching Mechanisms of Coumarin Derivatives

| Quenching Mechanism | Description | Key Characteristics |

| Dynamic Quenching | Collisional process between the excited fluorophore and a quencher. | Rate is dependent on quencher concentration and diffusion; characterized by linear Stern-Volmer plots. nih.gov |

| Static Quenching | Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. | The absorption spectrum of the fluorophore may change upon complexation. |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity. | Requires spectral overlap between the donor's emission and the acceptor's absorption. |

| Photoinduced Electron Transfer (PET) | Electron transfer between the fluorophore and a quencher, leading to a non-fluorescent radical ion pair. | Often seen in systems with electron-rich or electron-poor moieties. |

Applications in Fluorescent Probes and Bioimaging (Principles)

The favorable photophysical properties of coumarin derivatives, such as high fluorescence quantum yields, photostability, and the ability to tune their emission wavelengths, make them excellent candidates for the development of fluorescent probes and for use in bioimaging. nih.govmdpi.com The core principle behind their application lies in the modulation of their fluorescence in response to a specific analyte or environmental change.

Coumarin-based fluorescent probes are designed to exhibit a selective response to target analytes, which can include metal ions, reactive oxygen species, and biomolecules. nih.govnih.gov This selectivity is achieved by incorporating a specific recognition moiety into the coumarin scaffold. Upon interaction with the target, a measurable change in the fluorescence signal is produced. The main signaling mechanisms include PET, ICT (Intramolecular Charge Transfer), and FRET. nih.gov For instance, coumarin fluorescent probes have been developed for the detection of various metal ions, including Cu²⁺, Hg²⁺, Mg²⁺, and Zn²⁺. nih.gov

In the context of bioimaging, the cell permeability and low cytotoxicity of many coumarin derivatives are highly advantageous. nih.gov These probes can be used to visualize the localization and dynamics of specific analytes within living cells and organisms. The design of these probes often involves strategies to enhance their water solubility and target specific organelles. For example, the introduction of certain functional groups can direct the probe to the mitochondria or lysosomes. nih.govnih.govresearchgate.net

The 3-phenylcoumarin (B1362560) scaffold, to which this compound belongs, is a valuable platform for developing such probes. The substituents on both the coumarin ring and the phenyl ring can be modified to fine-tune the photophysical and biological properties. The 4'-chloro and 6-methoxy substitutions on the parent structure influence the electron distribution and, consequently, the absorption and emission characteristics of the molecule. This allows for the rational design of probes with desired spectral properties for specific bioimaging applications, such as avoiding autofluorescence from biological samples by shifting the emission to longer wavelengths.

Table 2: Principles of Coumarin-Based Fluorescent Probes in Bioimaging

| Principle | Description | Example Application |

| Analyte Recognition | A specific recognition site on the coumarin probe binds to the target analyte. | Detection of heavy metal ions in environmental or biological samples. nih.govnih.gov |

| Signal Transduction | The binding event triggers a change in the photophysical properties of the coumarin fluorophore (e.g., PET, ICT, FRET). nih.gov | A "turn-on" fluorescence response upon binding to a specific enzyme. |

| Cellular Uptake and Localization | The probe is designed to cross cell membranes and accumulate in specific subcellular compartments. | Imaging of lysosomal pH changes using a pH-sensitive coumarin probe. nih.govnih.govresearchgate.net |

| Biocompatibility | The probe exhibits low toxicity and does not significantly perturb the biological system under investigation. | Real-time tracking of dynamic processes in living cells. nih.gov |

Computational Chemistry and in Silico Approaches for 3 4 Chlorophenyl 6 Methoxycoumarin

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. nih.gov For 3-(4'-Chlorophenyl)-6-methoxycoumarin, the HOMO is typically distributed over the electron-rich regions, such as the methoxy-substituted coumarin (B35378) ring system, while the LUMO is localized on the electron-accepting parts, including the chlorophenyl moiety. This distribution facilitates intramolecular charge transfer (ICT) from the coumarin core to the chlorophenyl ring upon electronic excitation.

Table 1: Frontier Molecular Orbital (FMO) Parameters This table illustrates the typical parameters derived from FMO analysis. Specific values for this compound require dedicated computational studies.

| Parameter | Description | Typical Unit |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | eV |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. niscpr.res.in It is widely employed to predict UV-visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, such as n→π* (from a non-bonding orbital to an anti-bonding π orbital) and π→π* (from a bonding π orbital to an anti-bonding π orbital). niscpr.res.in These calculations provide insights into the photophysical properties of the compound, which are essential for applications in areas like fluorescent probes and dyes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful in silico tools for predicting and analyzing the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule. acgpubs.org The process involves placing the ligand into the active site of the protein and evaluating the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol). bohrium.com A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

Docking studies on coumarin derivatives like this compound can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the target's active site. researchgate.netnih.gov This information is critical for understanding the mechanism of action and for structure-based drug design.

Table 2: Typical Output from Molecular Docking Analysis This table shows the kind of data generated from docking studies. The values are hypothetical and serve as an illustration.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Target A | -8.5 | TYR 234, SER 150 | Hydrogen Bond |

| Example Target A | LEU 289, PHE 310 | Hydrophobic | |

| Example Target B | -7.9 | HIS 45, GLU 98 | Hydrogen Bond |

| Example Target B | VAL 101, ILE 120 | Hydrophobic |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing a more realistic representation of the biological environment. ekb.eg

For a compound like this compound, MD simulations can be used to assess the stability of its binding pose within the active site of a target protein. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to calculate the binding free energy more accurately, providing a deeper understanding of the interaction dynamics and the stability of the complex. nih.gov

Binding Free Energy Calculations

Binding free energy calculations, such as those derived from Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, are crucial for quantifying the affinity of a ligand for its biological target. These calculations provide valuable insights into the stability of the ligand-receptor complex. However, no specific studies reporting the binding free energy calculations for this compound in complex with a biological target could be identified in the reviewed literature.

General research on related 3-arylcoumarin and 3-phenylcoumarin (B1362560) scaffolds highlights their potential as inhibitors for various enzymes. researchgate.netnih.gov Computational studies on these related compounds often involve molecular docking to predict binding modes, but detailed binding free energy data for the specific compound remains unpublished.

In Silico Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) studies are instrumental in predicting the biological activity of compounds based on their molecular structure and physicochemical properties. These predictive models, often developed using Quantitative Structure-Activity Relationship (QSAR) techniques, help in optimizing lead compounds and designing new molecules with enhanced potency.

While SAR and QSAR studies have been conducted for various series of coumarin derivatives, a specific in silico SAR prediction focused on or including this compound is not available. researchgate.net Existing research on 3-phenylcoumarins often explores how different substituents on the phenyl and coumarin rings influence their biological activity. nih.govnih.gov For instance, studies have shown that the type and position of substituents on the 3-aryl ring can significantly impact the inhibitory activity of these compounds against specific targets. nih.gov However, without direct experimental or computational data for this compound, its specific SAR profile cannot be detailed.

Structure Activity Relationship Sar Analysis of 3 4 Chlorophenyl 6 Methoxycoumarin Analogues

Influence of 3-Aryl Substitution on Biochemical and Pharmacological Profiles

The substitution pattern on the 3-aryl ring of the coumarin (B35378) scaffold is a critical determinant of biological activity, influencing the molecule's interaction with various enzymes and receptors. nih.govmdpi.comresearchgate.net The nature of the substituent on the phenyl ring can drastically alter the compound's electronic and steric properties, thereby modulating its pharmacological effects. nih.govresearchgate.net

The introduction of a halogen atom, such as chlorine, at the 4'-position of the 3-phenyl ring has been shown to be a pivotal modification for enhancing the biological activity of 3-phenylcoumarin (B1362560) derivatives. nih.govnih.gov Halogenation can influence the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with target proteins. researchgate.net The 4'-chloro substitution, in particular, has been associated with potent and selective inhibitory activity against various enzymes.

For instance, studies on monoamine oxidase B (MAO-B) inhibitors have demonstrated that the presence of a chlorine atom at the 4'-position of the 3-phenyl ring can significantly enhance inhibitory potency. nih.gov This is attributed to the electron-withdrawing nature of chlorine, which can influence the electronic distribution of the entire molecule and facilitate favorable interactions within the active site of the enzyme. researchgate.net The chloro group can form specific interactions, such as halogen bonds, with amino acid residues in the target protein, thereby stabilizing the ligand-protein complex and increasing inhibitory activity. researchgate.net

Research has shown that 6-chloro-3-(3'-methoxyphenyl)coumarin is a highly potent MAO-B inhibitor with an IC₅₀ of 1 nM. nih.gov While this example highlights a chlorine at the 6-position of the coumarin ring, the principle of halogenation significantly impacting activity is well-established for the 3-phenyl ring as well. nih.govnih.gov The strategic placement of halogens on the 3-phenyl ring is a key strategy in the design of potent and selective enzyme inhibitors. nih.gov

For example, in the context of antioxidant activity, the presence of electron-donating groups on the 3-phenyl ring can enhance radical scavenging capabilities. nih.gov In contrast, for activities like MAO-B inhibition, electron-withdrawing groups at specific positions have been found to be more favorable. nih.govnih.gov

Significance of 6-Methoxy Substitution on Coumarin Bioactivity

The methoxy (B1213986) group at the 6-position of the coumarin ring is another key structural feature that profoundly influences the biological properties of 3-(4'-Chlorophenyl)-6-methoxycoumarin. Its electron-donating nature and specific position on the coumarin scaffold are critical determinants of the molecule's reactivity and interaction with biological targets. nih.govresearchgate.net

The 6-methoxy group is an electron-donating substituent, which increases the electron density of the coumarin ring system through a positive resonance effect. nih.govresearchgate.net This enhanced electron density can influence the molecule's aromaticity and reactivity. nih.gov A more electron-rich coumarin ring may be more susceptible to certain metabolic reactions but can also lead to stronger binding interactions with specific protein targets. researchgate.net

The position of the methoxy group on the coumarin ring is crucial, as positional isomers often exhibit significantly different biological activities. nih.govnih.gov For instance, a methoxy group at the 6-position may direct the molecule to interact with different amino acid residues within a binding site compared to a methoxy group at the 5- or 7-position. nih.gov

Studies comparing the effects of methoxy substitution at different positions have shown that these subtle structural changes can lead to dramatic differences in biological outcomes. nih.gov For example, in one study, a methoxy group at the R5 position was found to be more favorable for binding to a specific protein target than a methoxy group at the R6 position, as the latter resulted in unfavorable steric clashes. nih.gov This highlights the importance of precise substituent placement in the design of biologically active coumarin derivatives.

Comprehensive SAR Mapping for Targeted Biological Functions

A comprehensive analysis of the structure-activity relationships of this compound analogues reveals key structural requirements for various biological activities. By systematically modifying the substituents at the 3- and 6-positions, researchers can map the SAR to optimize potency and selectivity for specific targets. nih.govresearchgate.net

The following interactive table summarizes the general SAR findings for 3-phenylcoumarin derivatives, which can be extrapolated to understand the activity of this compound analogues.

| Position | Substitution | Effect on Activity | Examples of Targeted Activities |

| 3-Aryl Ring | Halogenation (e.g., 4'-Chloro) | Generally enhances activity, particularly for enzyme inhibition. nih.govnih.gov | MAO-B Inhibition, Anticancer. nih.govnih.govmdpi.com |

| Electron-Donating Groups | Can enhance antioxidant activity. nih.gov | Antioxidant. nih.gov | |

| Electron-Withdrawing Groups | Often favorable for enzyme inhibition. nih.govnih.gov | MAO-B Inhibition. nih.govnih.gov | |

| Orientation | Crucial for fitting into binding pockets. researchgate.net | Various receptor and enzyme interactions. researchgate.net | |

| Coumarin Ring | 6-Methoxy | Electron-donating, influences reactivity and binding. nih.govresearchgate.net | Anticancer, Anti-inflammatory. mdpi.comijaresm.com |

| Positional Isomerism of Methoxy | Different positions lead to varied activities. nih.govnih.gov | Enzyme Inhibition, Receptor Binding. nih.govnih.gov |

Further research into the SAR of this compound and its analogues will continue to provide valuable insights for the development of novel therapeutic agents with improved efficacy and selectivity.

Comparative Analysis with Other Substituted Coumarin Classes

The biological activity of the coumarin scaffold is profoundly influenced by the nature and position of its substituents. The 3-phenylcoumarin framework, as seen in this compound, represents a privileged structure in medicinal chemistry, exhibiting a distinct profile of activities when compared to other classes of substituted coumarins, such as 4-hydroxycoumarins and 4-phenylcoumarins. nih.govresearchgate.net This comparative analysis highlights how the placement of the aryl substituent and other functional groups on the benzopyranone core dictates the pharmacological outcome.

Comparison with 4-Hydroxycoumarins

The 4-hydroxycoumarin (B602359) class is one of the most extensively studied, primarily known for its anticoagulant properties, exemplified by the drug warfarin. nih.gov This activity is intrinsically linked to the 4-hydroxy substitution, which is crucial for the antagonism of Vitamin K epoxide reductase. In contrast, 3-phenylcoumarins are generally not associated with significant anticoagulant effects. Instead, their biological activities are directed towards other therapeutic areas. nih.govtandfonline.com

Research into 3-arylcoumarins has revealed potent antioxidant, anti-diabetic, antimicrobial, and enzyme inhibitory activities. nih.govresearchgate.net For instance, many 3-arylcoumarin derivatives have been identified as effective inhibitors of α-glucosidase and advanced glycation end-products (AGEs) formation, making them promising candidates for anti-diabetic agents. nih.govtandfonline.com Conversely, while some 4-hydroxycoumarin derivatives have been evaluated for antioxidant and antibacterial activities, their primary and most potent application remains in anticoagulation. nih.gov This fundamental difference in the primary biological target underscores the critical role of the substituent at either the C3 or C4 position.

| Coumarin Class | Primary Biological Activities | Key Structural Feature | Example Compounds/Derivatives |

|---|---|---|---|

| 3-Phenylcoumarins | MAO Inhibition, Anti-diabetic, Antioxidant, Anticancer, Antimicrobial nih.govnih.govtandfonline.com | Aryl group at position 3 | This compound, 6-Chloro-3-(3′-methoxyphenyl)coumarin nih.gov |

| 4-Hydroxycoumarins | Anticoagulant, Antithrombotic nih.gov | Hydroxyl group at position 4 | Warfarin, Dicoumarol nih.gov |

| 4-Phenylcoumarins | MAO-A Inhibition, Anti-inflammatory researchgate.netnih.gov | Aryl group at position 4 | 4-(2-Fluorophenyl)-7-methoxycoumarin nih.gov |

Comparison with 4-Phenylcoumarins

The positional isomerism of the phenyl group on the coumarin ring—at C3 versus C4—leads to significant divergence in biological activity, particularly in the context of monoamine oxidase (MAO) inhibition. MAO enzymes are crucial targets for the treatment of neurodegenerative diseases and depression. researchgate.net Structure-activity relationship studies have revealed a clear distinction between 3-phenyl and 4-phenyl substituted coumarins in their selectivity for MAO isozymes (MAO-A and MAO-B).

Specifically, the presence of a phenyl group at the C3 position of the coumarin scaffold significantly enhances inhibitory activity and selectivity towards MAO-B. researchgate.net For example, compounds like 6-chloro-3-(3′-methoxyphenyl)coumarin have demonstrated potent and selective MAO-B inhibition. nih.gov In stark contrast, shifting the phenyl substituent to the C4 position renders the derivatives more effective as inhibitors of MAO-A. researchgate.net This selective inhibition is a critical factor in drug design, as MAO-A inhibitors are typically used for depression, while selective MAO-B inhibitors are employed in the management of Parkinson's disease. researchgate.net

| Substitution Position | Preferred Enzyme Target | Therapeutic Application | Reference Finding |

|---|---|---|---|

| 3-Phenyl | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) researchgate.net | Substitution at the 3-phenyl position significantly enhances MAO-B inhibition and selectivity. researchgate.net |

| 4-Phenyl | Monoamine Oxidase A (MAO-A) | Depressive Disorders researchgate.net | Substitution at the 4-phenyl position is more effective for MAO-A inhibition. researchgate.net |

Comparison with Simple Coumarins

Simple coumarins, which lack bulky substituents at the C3 or C4 positions (e.g., 7-hydroxy-4-methylcoumarin), form another class with a different spectrum of activities. While they have been investigated for a wide range of pharmacological effects, including anti-inflammatory and antioxidant properties, they often serve as foundational scaffolds for more complex derivatives. ijpsr.comijnrd.org The introduction of a 3-aryl group, as in the case of this compound, often imparts more specific and potent bioactivities, such as targeted enzyme inhibition (e.g., MAO-B, α-glucosidase). nih.govnih.gov For example, a study on antibacterial agents found that for 3-arylcoumarins, a nitro substituent at the 6-position of the coumarin moiety was essential for activity against S. aureus, a feature dependent on the core 3-aryl structure. nih.gov This indicates that the 3-phenyl group is not merely a bulky addition but plays a crucial role in orienting the molecule within biological targets and enabling specific interactions that are not as pronounced in simpler coumarin structures.

Mechanistic Insights into the Biological Activity of 3 4 Chlorophenyl 6 Methoxycoumarin

Enzyme Inhibition Mechanisms

The biological activity of 3-(4'-Chlorophenyl)-6-methoxycoumarin is significantly defined by its ability to inhibit a range of enzymes. This inhibition is often highly specific and can occur through various kinetic modes, leading to the modulation of critical physiological and pathological pathways.

Specific Enzyme Targets

Research has identified several key enzymes that are targeted by 3-arylcoumarins, with evidence suggesting that this compound shares these inhibitory properties.

Monoamine Oxidase B (MAO-B): The 3-phenylcoumarin (B1362560) scaffold is a well-established and potent inhibitor of Monoamine Oxidase B (MAO-B), an enzyme crucial in the degradation of neurotransmitters like dopamine (B1211576). frontiersin.org Inhibition of MAO-B increases dopamine levels, a key strategy in managing neurodegenerative diseases such as Parkinson's disease. nih.gov Studies on compounds structurally analogous to this compound, such as those with a bromo or trifluoromethyl group instead of chloro, have demonstrated outstanding MAO-B inhibitory activity, often in the picomolar to nanomolar range. frontiersin.orgmdpi.com For instance, 3-(4′-bromophenyl)-6-methoxycoumarin has shown potent MAO-B inhibition. mdpi.com The substitution pattern, particularly at the 6-position of the coumarin (B35378) ring and the 4'-position of the phenyl ring, is critical for high activity and selectivity for MAO-B over the MAO-A isoform. mdpi.comnih.gov

Carbonic Anhydrase (CA) Isoforms: Coumarins represent a novel class of carbonic anhydrase inhibitors. nih.gov Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the active site, coumarins function as "prodrug inhibitors". nih.gov The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme itself. This reaction forms a corresponding 2-hydroxy-cinnamic acid derivative, which then binds at the entrance of the enzyme's active site, effectively blocking substrate access. nih.gov This unique mechanism allows for high isoform selectivity. nih.gov While specific data for this compound is not extensively detailed, the general mechanism is applicable to the coumarin class, with various substituted coumarins showing potent inhibition against cancer-related isoforms like CA IX and XII. nih.govmdpi.com

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory cascade through the metabolism of fatty acids. Coumarin derivatives have been identified as effective LOX inhibitors. nih.gov Many LOX inhibitors act as antioxidants or free radical scavengers, which is consistent with the known properties of the coumarin scaffold. nih.gov

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. researchgate.net Coumarin derivatives have been investigated as tyrosinase inhibitors. nih.gov The mechanism often involves the chelation of copper ions within the enzyme's active site, which is crucial for its catalytic activity. nih.govnih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Derivatives of 3-arylcoumarins have been synthesized and evaluated for their cholinesterase inhibitory potential. For example, certain 3-(4-aminophenyl)-coumarin derivatives have shown potent AChE inhibition, suggesting the 3-phenylcoumarin scaffold is a promising starting point for designing effective cholinesterase inhibitors. nih.gov

Other Potential Targets: The 3-arylcoumarin scaffold has been explored for its activity against other enzymes as well. For instance, related coumarin compounds have been shown to decrease the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory responses. nih.gov However, specific inhibitory data for this compound against enzymes like Topoisomerase IIα, Cyclooxygenase, and Pepsin are not well-established in the current literature. Some studies on coumarin hybrids have shown a lack of activity against Topoisomerase IIα.

| Enzyme Target | Inhibitory Activity of Structurally Related Coumarins | Reference Compound | IC₅₀ Value |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Potent and selective inhibition | 3-(3′-bromophenyl)-6-methylcoumarin | 134 pM |

| Monoamine Oxidase B (MAO-B) | Potent and selective inhibition | 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one | 56 nM |

| Acetylcholinesterase (AChE) | Potent inhibition | 3-(4-aminophenyl)-coumarin derivative (4m) | 91 nM |

| Butyrylcholinesterase (BuChE) | Potent inhibition | 3-(4-aminophenyl)-coumarin derivative (4k) | 559 nM |

Elucidation of Inhibitory Modes

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug design. Studies on 3-phenylcoumarin derivatives have elucidated their modes of action against specific targets.

Monoamine Oxidase B: Kinetic analyses of various 3-phenylcoumarin derivatives have revealed a competitive mode of inhibition for MAO-B. scienceopen.com This indicates that the inhibitor directly competes with the natural substrate for binding to the active site of the enzyme. The structural similarity of the inhibitor to the substrate allows it to occupy the catalytic site, thereby preventing the enzyme from processing its intended target.

Tyrosinase: The inhibitory mode of compounds against tyrosinase can vary. For many flavonoids and related phenolic compounds, a competitive inhibition is common. nih.govmdpi.com This is often attributed to the ability of the inhibitor to chelate the copper ions in the active site, mimicking the binding of the catechol substrate. nih.gov However, non-competitive, uncompetitive, and mixed-type inhibitions have also been observed for other inhibitors, suggesting that they may bind to sites other than the active site or to the enzyme-substrate complex. mdpi.com

Carbonic Anhydrase: As previously mentioned, the inhibition of CA by coumarins follows a unique mechanism that does not fit into the classical competitive, non-competitive, or uncompetitive models. They are mechanism-based inhibitors, or "prodrugs," where the enzyme itself catalyzes the transformation of the inhibitor into its active form. nih.gov

Ligand-Induced Conformational Changes in Target Proteins

The binding of an inhibitor to an enzyme is a dynamic process that often involves conformational adjustments in the protein structure. Molecular docking and simulation studies on 3-phenylcoumarin analogues provide insight into these interactions. For MAO-B, docking simulations have shown that the inhibitor fits snugly into the binding pocket. The stability of the ligand within the active site is maintained by specific interactions, such as hydrogen bonds with residues like Cys172 and Tyr326, as well as hydrophobic interactions. mdpi.com The high selectivity for MAO-B over MAO-A can be explained by differences in the active site residues; for instance, the presence of Cys172 in MAO-B versus Asn181 in MAO-A is a key determinant for the selective binding of these coumarin derivatives. mdpi.com These specific interactions orient the inhibitor in a stable conformation that blocks the catalytic function of the enzyme.

Antioxidant Mechanisms

Radical Scavenging Pathways

| Assay | Principle | Common Application |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Screening for direct radical scavenging activity of pure compounds and extracts. |

| ABTS Radical Cation Scavenging | Measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation, leading to decolorization of the solution. | Assessing the total antioxidant capacity of hydrophilic and lipophilic compounds. |

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating endogenous cellular defense mechanisms. A key pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE). nih.govmdpi.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress or certain bioactive molecules, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of protective genes. researchgate.netfrontiersin.org The inhibition of MAO-B by compounds like this compound contributes to the reduction of oxidative stress. The enzymatic degradation of dopamine by MAO-B produces hydrogen peroxide (H₂O₂) as a byproduct, which is a major source of reactive oxygen species in dopaminergic neurons. nih.gov By inhibiting MAO-B, these coumarin derivatives reduce the production of H₂O₂, thereby alleviating oxidative stress and potentially activating protective signaling pathways like Nrf2. nih.gov

Antimicrobial Activity Mechanisms

The structural framework of this compound suggests its potential to interfere with microbial viability and proliferation through several distinct mechanisms, similar to other coumarin derivatives.

While direct studies on this compound are emerging, the antibacterial mechanisms of the coumarin class of compounds are well-documented and provide a strong basis for its expected mode of action. The primary cellular targets are believed to include the bacterial cell envelope, essential enzymes, and nucleic acids. researchgate.net

Cell Membrane Disruption: The lipophilic nature of the coumarin scaffold, enhanced by the chlorophenyl group, likely facilitates its interaction with the lipid bilayer of bacterial membranes. This can lead to increased membrane permeability, destabilization, and the subsequent leakage of vital intracellular contents, ultimately causing cell lysis. jmchemsci.comfrontiersin.org Studies on other methoxycoumarins have demonstrated their ability to cause ruffles and disruption to the bacterial cell membrane. frontiersin.org

Enzyme Inhibition: Coumarins can target and inhibit key bacterial enzymes. One critical target identified for dicoumarin derivatives is DNA polymerase III, an enzyme essential for DNA replication. nih.gov By interfering with this enzyme, the compound can halt bacterial proliferation. Other potential targets include enzymes involved in metabolic pathways, such as those responsible for folic acid synthesis, a mechanism employed by sulfonamide antimetabolites. lumenlearning.com

Interference with Nucleic Acid and Protein Synthesis: Upon entering the bacterial cell, the compound may disrupt critical processes like DNA replication and protein synthesis. jmchemsci.com This can occur through direct interaction with DNA or by inhibiting enzymes involved in these processes, leading to cellular dysfunction and bacterial death. jmchemsci.comnih.gov

Table 1: Potential Antibacterial Mechanisms and Cellular Targets

| Mechanism | Cellular Target | Consequence |

|---|---|---|

| Membrane Disruption | Bacterial cell membrane (lipid bilayer) | Increased permeability, leakage of cellular contents, cell lysis. |

| Enzyme Inhibition | DNA Polymerase III | Inhibition of DNA replication and bacterial growth. nih.gov |

| Interference with Cellular Processes | Ribosomes, DNA | Disruption of protein and DNA synthesis. researchgate.netjmchemsci.com |

The antifungal activity of coumarins, likely shared by this compound, involves the disruption of fungal cell integrity and key developmental processes.

Disruption of Fungal Cell Membranes: Similar to their antibacterial action, coumarins can compromise the fungal cell membrane. This interaction can disrupt membrane function and integrity, leading to the inhibition of fungal growth. jmchemsci.com

Inhibition of Biofilm Formation: Many pathogenic fungi form biofilms, which contribute to their virulence and resistance. Hydroxycoumarins have been shown to significantly reduce biofilm formation in pathogens like Ralstonia solanacearum. mdpi.com This effect may be related to the repression of genes responsible for motility and adhesion, such as flagellar genes. mdpi.com The ability to inhibit biofilm formation is a crucial antifungal mechanism.

Growth Inhibition: Coumarin derivatives have demonstrated a direct, dose-dependent inhibition of the growth of various fungal species, including Aspergillus niger and Candida albicans. jmchemsci.com

Table 2: Potential Antifungal Mechanisms of Action

| Mechanism | Fungal Pathway/Target | Consequence |

|---|---|---|

| Membrane Disruption | Fungal cell membrane | Loss of integrity, leakage of cytoplasmic contents. jmchemsci.com |

| Anti-biofilm Activity | Biofilm formation pathways, flagellar genes | Inhibition of biofilm development, reduced virulence. mdpi.com |

| Growth Inhibition | General metabolic and cellular processes | Dose-dependent reduction in fungal proliferation. jmchemsci.com |

Coumarin derivatives have been identified as potent antiviral agents that can interfere with multiple stages of the viral replication cycle. nih.gov The antiviral action of this compound is likely exerted through similar mechanisms.

Inhibition of Viral Enzymes: A primary mechanism for many antiviral coumarins is the inhibition of essential viral enzymes. nih.gov Derivatives have been shown to inhibit HIV-1 reverse transcriptase and integrase, both of which are critical for the virus to establish infection. nih.gov

Interference with Viral Entry and Replication: Coumarins can block viral replication by inhibiting proteins essential for viral entry and the synthesis of viral RNA. nih.govnih.gov Some 3-phenyl coumarin derivatives are known to bind to viral proteins, such as the HIV-1 viral protein R (Vpr), arresting the cell cycle and preventing viral replication. nih.gov

Modulation of Host Factors: Some antiviral compounds act by modulating host cell proteins that the virus hijacks for its own replication. A derivative with a similar N-(4-chlorophenyl) group has been shown to exert anti-HBV activity by increasing the intracellular levels of APOBEC3G (A3G), a potent host defense factor that can inhibit viral DNA synthesis. dovepress.comnih.gov

Table 3: Potential Antiviral Mechanisms and Molecular Targets

| Mechanism | Viral/Host Target | Consequence |

|---|---|---|

| Enzyme Inhibition | HIV-1 Reverse Transcriptase, HIV-1 Integrase | Blocks viral DNA synthesis and integration into the host genome. nih.gov |

| Replication Interference | Viral RNA synthesis machinery, Viral Protein R (Vpr) | Prevents the production of new viral particles. nih.govnih.gov |

| Host Factor Modulation | APOBEC3G (A3G) | Enhances the host's innate antiviral defense, inhibiting viral replication. dovepress.comnih.gov |

Anti-inflammatory Pathways Modulation

The anti-inflammatory properties of this compound are attributed to its ability to modulate critical signaling pathways and inhibit the production of inflammatory mediators.

A key anti-inflammatory mechanism of methoxycoumarin derivatives is the suppression of pro-inflammatory cytokine production through the modulation of intracellular signaling cascades.

Inhibition of Pro-inflammatory Cytokines: In macrophage cell models stimulated with lipopolysaccharide (LPS), various methoxycoumarins have been shown to significantly reduce the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.govnih.gov

Interference with NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Methoxycoumarins inhibit the activation of NF-κB. mdpi.comnih.gov They achieve this by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). mdpi.comresearchgate.net This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, blocking its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. mdpi.comnih.gov

Downregulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway also plays a crucial role in the inflammatory response. Methoxycoumarins have been found to suppress inflammation by reducing the phosphorylation of key MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. mdpi.comnih.govnih.gov

Table 4: Effects on Cytokines and Anti-inflammatory Signaling Pathways

| Target | Action | Outcome |

|---|---|---|

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased production and expression | Reduction of the inflammatory response. nih.govresearchgate.net |

| NF-κB Signaling Pathway | Inhibition of IκBα phosphorylation and degradation | Prevention of NF-κB p65 nuclear translocation. mdpi.comnih.gov |

| MAPK Signaling Pathway | Reduced phosphorylation of ERK, JNK, and p38 | Downregulation of inflammatory gene expression. mdpi.comnih.gov |

The compound's anti-inflammatory effects are also mediated by the direct inhibition of enzymes responsible for producing key inflammatory molecules.

iNOS Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to tissue damage. Methoxycoumarin derivatives have been shown to decrease the expression of the iNOS protein in LPS-stimulated macrophages, leading to a significant reduction in NO production. nih.govnih.govnih.gov

COX Inhibition: Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of prostaglandins (B1171923) (like PGE2), which are pivotal mediators of inflammation, pain, and fever. nih.gov Methoxycoumarins effectively reduce the expression of the COX-2 protein, thereby inhibiting the production of PGE2. nih.govnih.govnih.gov The mechanism of inhibition for many non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the hydrophobic channel of the COX enzyme, preventing the substrate, arachidonic acid, from reaching the active site where key residues like Ser-530 and Tyr-385 are located. wikipedia.orgresearchgate.net It is plausible that this compound acts through a similar mechanism.

Table 5: Inhibition of Key Inflammatory Enzymes

| Enzyme | Action | Downstream Effect |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Decreased protein expression | Reduced production of nitric oxide (NO). nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Decreased protein expression | Reduced synthesis of prostaglandins (PGE2). nih.govnih.gov |

Anticancer Mechanisms

The anticancer potential of the 3-phenylcoumarin scaffold is well-documented, with derivatives demonstrating the ability to inhibit the growth and proliferation of various human cancer cell lines. The mechanisms are often multifaceted, involving the induction of programmed cell death, inhibition of cell proliferation and metastasis, and interaction with critical cellular machinery.